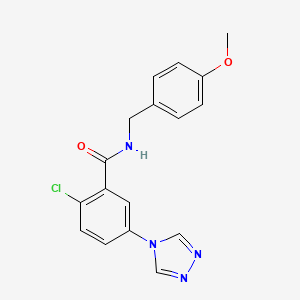
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a triazolyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxybenzyl Group: This step involves the alkylation of the benzamide with 4-methoxybenzyl chloride in the presence of a base.
Formation of the Triazolyl Group: The triazolyl group can be introduced via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (click chemistry).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding dechlorinated benzamide.
Substitution: Formation of substituted benzamides with various nucleophiles.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, compounds with triazolyl groups are often studied for their potential as enzyme inhibitors or receptor ligands. The presence of the methoxybenzyl group may enhance the compound’s ability to interact with biological targets.
Medicine
Medicinally, benzamide derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities. The specific structure of 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide may offer unique interactions with biological targets, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various applications.
作用機序
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, compounds with triazolyl groups can inhibit enzymes by binding to their active sites, while the methoxybenzyl group may enhance binding affinity through hydrophobic interactions. The chloro group can also play a role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide: Unique due to its specific substitution pattern.
N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-benzyl-5-(4H-1,2,4-triazol-4-yl)benzamide: Lacks the methoxy group, which may reduce its binding affinity to biological targets.
Uniqueness
The presence of the chloro, methoxybenzyl, and triazolyl groups in this compound makes it unique compared to other benzamide derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
特性
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-14-5-2-12(3-6-14)9-19-17(23)15-8-13(4-7-16(15)18)22-10-20-21-11-22/h2-8,10-11H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRSRZYCZBVMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














